molecular formula C11H12O3 B3046895 Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- CAS No. 132100-31-3

Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-

Cat. No. B3046895
CAS RN: 132100-31-3
M. Wt: 192.21 g/mol
InChI Key: NSMDBQYWQPQJBI-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-, also known as 2-methyl-3-(2-oxoethylidene) tetrahydrofuran, is an organic compound that is widely used in the chemical industry. It is a colorless liquid with a characteristic almond-like odor and is commonly used as a flavoring agent in the food industry. In addition to its use in the food industry, benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- has numerous applications in scientific research.

Mechanism of Action

The mechanism of action of benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- is not well understood. However, it is believed to act as a nucleophile in certain chemical reactions, including the synthesis of chiral compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-. However, it has been shown to have antimicrobial properties and may have potential as an antifungal agent.

Advantages and Limitations for Lab Experiments

Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent that can be used in a wide range of chemical reactions. However, it has limited solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential as an antimicrobial and antifungal agent. Additionally, research could be conducted on its potential as a starting material for the synthesis of new chiral compounds.

Scientific Research Applications

Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)- has numerous applications in scientific research. It is commonly used as a solvent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of chiral compounds and as a starting material for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMDBQYWQPQJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442390
Record name Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-

CAS RN

132100-31-3
Record name Benzaldehyde, 3-(2-methyl-1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of 2-(3-bromo-phenyl)-2-methyl-[1,3]dioxolane (944 mg, 3.88 mmol) in THF (20.0 mL) at −78° C. was added dropwise n-BuLi (1.60 mL of a 2.5M solution in hexane, 4.00 mmol). The reaction mixture was then stirred for 30 min at −78° C. before DMF (0.40 mL, 5.17 mmol) was added dropwise. The reaction mixture was allowed to warm to rt over 1 h. Sat. aq. NH4Cl was added and the mixture was extracted three times with Et2O. The combined org. extracts were dried over NaSO4, filtered, and the solvent was removed under reduced pressure to give the crude title compound as a pale yellow oil. LC-MS-conditions 02: tR=0.87 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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